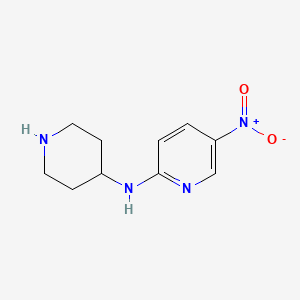

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGAWZGIOCHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Nitro Pyridin 2 Yl Piperidin 4 Yl Amine and Analogues

General Strategies for Substituted Pyridine (B92270) and Piperidine (B6355638) Synthesis

The construction of molecules like (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine often involves the separate synthesis of the pyridine and piperidine moieties, followed by their conjugation. A variety of classical and modern synthetic methods are available for creating these heterocyclic cores.

Nucleophilic Aromatic Substitution (SNAr) in Nitropyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for nitropyridines. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group. nih.govepa.gov This reaction is highly effective for introducing amine substituents onto the pyridine core.

In the context of synthesizing the target molecule, a common approach involves the reaction of a 2-halopyridine bearing a nitro group at the 5-position with 4-aminopiperidine (B84694) or a protected derivative. The nitro group in the para-position relative to the leaving group at C2 provides significant electronic activation for the substitution to occur. The general mechanism involves the formation of a Meisenheimer-type intermediate, which then rearomatizes by expelling the leaving group. nih.govacs.org

Key features of SNAr in nitropyridine functionalization include:

Activation: The nitro group is a powerful activating group, lowering the energy barrier for nucleophilic attack.

Leaving Group: Halides (F, Cl, Br, I) are common leaving groups, with their reactivity often following the order F > Cl > Br > I.

Nucleophile: Amines, such as the amino group of a piperidine derivative, are effective nucleophiles for this transformation.

Cyclization Reactions for Pyridine and Piperidine Ring Formation

For Pyridine Ring Formation:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine.

Bohlmann-Rahtz Pyridine Synthesis: This method utilizes enamines and ethynyl (B1212043) ketones to construct the pyridine ring.

Inverse-Demand Diels-Alder Reactions: 1,2,4-Triazines can react with electron-rich dienophiles to form a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction to extrude nitrogen gas and form the pyridine ring. baranlab.org

For Piperidine Ring Formation:

Intramolecular Reductive Amination: The cyclization of δ-amino aldehydes or ketones is a direct route to the piperidine ring. nih.gov

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile can be a powerful tool for constructing the piperidine skeleton, often with good stereocontrol.

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM using Grubbs' or other ruthenium catalysts to form a dehydropiperidine, which can then be reduced to the saturated piperidine.

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, and it plays a crucial role in both the synthesis and functionalization of the piperidine ring. pearson.com This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com

In piperidine synthesis, intramolecular reductive amination of a δ-amino ketone or aldehyde is a common strategy for ring closure. chim.it Intermolecularly, reductive amination can be used to introduce substituents onto a pre-existing piperidine ring. For instance, reacting a piperidinone with an amine, or a piperidine amine with a ketone or aldehyde, followed by reduction, allows for the elaboration of the piperidine scaffold.

Common reducing agents used in reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) chim.it

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂)

The choice of reducing agent is often dictated by the pH stability of the reactants and the need for selective reduction of the iminium ion in the presence of the carbonyl group.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, including the N-arylation of piperidines. tandfonline.comnih.gov The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. rsc.org

This reaction is particularly useful for forming the C-N bond between the pyridine and piperidine rings in molecules like this compound. Either the nitrogen of 4-aminopiperidine can be coupled with a 2-halo-5-nitropyridine, or the nitrogen of the piperidine ring itself can be arylated with the same pyridine derivative. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. rsc.org

Key components of the Buchwald-Hartwig amination include:

Catalyst: A palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, is typically used.

Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are crucial for the efficiency of the catalytic cycle.

Base: A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine.

Metal-Free Approaches for N-Arylation of Piperidine

While transition metal-catalyzed methods are powerful, the development of metal-free alternatives is an active area of research to avoid potential metal contamination in the final products. nih.gov These methods often rely on different activation strategies to facilitate the C-N bond formation.

One such approach involves the use of diaryliodonium salts as arylating agents. mdpi.com These hypervalent iodine reagents can transfer an aryl group to a nucleophile, such as a piperidine, under basic conditions. The reaction proceeds through a different mechanism than the transition-metal-catalyzed pathways and offers an orthogonal approach to N-arylation.

Another strategy is the SNAr reaction, as discussed earlier, which is a classic metal-free method for N-arylation, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group. nih.gov

Specific Synthetic Routes to this compound and Related Derivatives

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitropyridine (B43025) with 4-aminopiperidine or a protected version thereof. The SNAr reaction is the most direct and commonly employed method for this transformation.

A representative synthetic scheme is as follows:

Scheme 1: Synthesis of this compound via SNAr

In this route, 2-chloro-5-nitropyridine is reacted with a Boc-protected 4-aminopiperidine in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent like DMF or acetonitrile. The Boc protecting group prevents side reactions at the piperidine nitrogen and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.

The synthesis of related derivatives can be achieved by modifying the starting materials. For instance, using different substituted 2-halopyridines or various substituted 4-aminopiperidines would lead to a library of analogues.

Table 1: Examples of Reagents and Conditions for the Synthesis of this compound Analogues

| Pyridine Precursor | Piperidine Precursor | Base | Solvent | Product |

| 2-chloro-5-nitropyridine | tert-butyl piperidin-4-ylcarbamate | K₂CO₃ | Acetonitrile | tert-butyl (1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate |

| 2-fluoro-3-nitropyridine | 4-amino-1-benzylpiperidine | Et₃N | DMF | N-benzyl-1-(3-nitropyridin-2-yl)piperidin-4-amine |

| 2-bromo-5-cyanopyridine | 4-(methylamino)piperidine | NaOtBu | Toluene | 6-(4-(methylamino)piperidin-1-yl)nicotinonitrile |

The choice of synthetic route is often guided by the availability of starting materials, the desired substitution pattern on both the pyridine and piperidine rings, and considerations of scale and cost.

Annulation Techniques for Fused Pyridine Systems

Annulation, or ring-forming, reactions are a cornerstone in the synthesis of complex heterocyclic structures from simpler precursors. For derivatives of 2-aminopyridine (B139424), these reactions provide a direct route to fused pyridine systems, which are prevalent in pharmacologically active compounds. A notable example is the metal-free annulation reaction between 2-aminopyridine derivatives and arenes, which yields the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.govresearchgate.net This transformation highlights the potential for creating complex polycyclic systems from aminopyridine precursors.

While direct annulation on the this compound molecule is not extensively detailed, the reactivity of the 2-aminopyridine core is instructive. For instance, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents like ethyl acetoacetate, acetic anhydride, and formic acid leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These reactions underscore the utility of the amino group on the pyridine ring as a handle for constructing fused heterocyclic systems. The presence of the piperidine moiety in the target compound would likely influence the reaction conditions and outcomes of such annulation strategies.

| Starting Material | Reagent | Product | Reference |

| 2-Aminopyridine derivatives | Arenes | Pyrido[1,2-a]benzimidazole | nih.govresearchgate.net |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic anhydride | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Formic acid | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

Reduction of Nitro Groups to Amine Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of anilines and amino-heterocycles from their corresponding nitro-aromatic precursors. youtube.com This conversion is critical for this compound as it unmasks a reactive amino group on the pyridine ring, opening up avenues for further derivatization.

A variety of reagents and conditions can be employed for this reduction, each with its own advantages in terms of selectivity and functional group tolerance. wikipedia.org

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is highly efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Electrocatalytic hydrogenation at ambient temperature and pressure has also been demonstrated for the conversion of pyridine to piperidine, suggesting a milder alternative to traditional high-pressure hydrogenation. nih.govacs.org

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) provide a mild and effective method for reducing nitro groups to amines. youtube.comcommonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) is known for its chemoselectivity, preferentially reducing nitro groups in the presence of other reducible functionalities. youtube.com Sodium sulfide (B99878) (Na2S) can also be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The choice of reducing agent is crucial, especially when other sensitive functional groups are present in the molecule. For this compound, a method that selectively reduces the nitro group without affecting the pyridine or piperidine rings would be ideal.

| Reagent | Substrate Type | Key Features | Reference |

| H2, Pd/C | Aromatic and Aliphatic Nitro | High efficiency | commonorganicchemistry.com |

| H2, Raney Nickel | Aromatic and Aliphatic Nitro | Useful when dehalogenation is a concern | commonorganicchemistry.com |

| Fe, Acid | Aromatic Nitro | Mild conditions | commonorganicchemistry.com |

| Zn, Acid | Aromatic Nitro | Mild conditions | commonorganicchemistry.com |

| SnCl2 | Aromatic Nitro | Chemoselective for nitro groups | youtube.com |

Multi-Step Synthetic Sequences and Intermediate Derivatization

The synthesis of complex molecules like this compound and its analogues often involves multi-step reaction sequences. These sequences allow for the gradual build-up of molecular complexity and the introduction of various functional groups. The synthesis of 2-amino-5-nitropyridine (B18323), a key precursor, is typically achieved through the nitration of 2-aminopyridine. guidechem.com This intermediate is then used in subsequent steps to introduce the piperidine moiety.

Automated multi-step synthesis in continuous flow is an emerging technology that enables the rapid generation of compound libraries. rsc.org This approach allows for the modular and iterative synthesis of diverse chemical structures, which is highly valuable in drug discovery. chemrxiv.org

The derivatization of intermediates is a key strategy in these multi-step sequences. For example, once the nitro group in this compound is reduced to an amine, this new functional group can be further modified through reactions such as acylation, alkylation, or sulfonylation, leading to a wide array of analogues with potentially different biological activities.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The piperidine nitrogen, the secondary amine linking the two rings, and the pyridine ring itself all offer sites for derivatization.

Alkylation and Acylation Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. quimicaorganica.org These reactions are fundamental for introducing a wide variety of substituents at this position, thereby modifying the steric and electronic properties of the molecule.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. quimicaorganica.org Palladium-catalyzed allylation of 2- and 4-alkylpyridines proceeds via N-allyl alkylidene dihydropyridine intermediates, demonstrating a sophisticated method for C-C bond formation adjacent to the pyridine ring. nih.gov Regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides also provides a route to substituted piperidines. nih.gov

Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides introduces an amide functionality. quimicaorganica.org This is a common strategy to produce derivatives with altered polarity and hydrogen bonding capabilities.

These derivatization strategies at the piperidine nitrogen are crucial for exploring the structure-activity relationship of this class of compounds.

Ring-Opening Reactions and Subsequent Transformations

While less common for stable cyclic systems like piperidine under normal conditions, ring-opening reactions can be induced under specific circumstances, leading to acyclic intermediates that can be used in further transformations. For instance, oxidative ring-opening of substituted indenes and cyclopentenes, followed by a ring-closing reductive amination, has been used to synthesize novel piperidine scaffolds. nih.gov Though this is not a direct reaction on the piperidine ring of the title compound, it illustrates a synthetic strategy where a ring is opened and then reformed to create a new heterocyclic system. nih.gov

More relevant to N-aryl piperidines, systematic evaluation of ring-opening reactions of fused bicyclic N-aryl aziridines has shown exquisite regioselectivity under various conditions, highlighting the potential for controlled bond cleavage in nitrogen-containing rings. nih.gov

Cycloaddition Chemistry Involving Heterocyclic Moieties

The pyridine ring, particularly when activated by an electron-withdrawing nitro group, can participate in cycloaddition reactions. 1,3-Dipolar cycloadditions are particularly effective for constructing new fused heterocycles. nih.gov Nitropyridines can act as the 2π-component in [3+2]-cycloaddition reactions with 1,3-dipoles like N-methyl azomethine ylide. nih.govnih.gov This reaction proceeds via the addition of the dipole to the C=C bond bearing the nitro group, followed by the elimination of nitrous acid (HNO2) and rearomatization to yield pyrroline (B1223166) derivatives fused to the pyridine ring. nih.gov

The position and nature of substituents on the nitropyridine ring influence the feasibility and outcome of these cycloaddition reactions. nih.govnih.gov This methodology offers a powerful tool for accessing novel and complex heterocyclic scaffolds from nitropyridine precursors.

| Reaction Type | Reactants | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Nitropyridines, N-methyl azomethine ylide | Fused Pyrrolines | nih.govnih.gov |

Oxidation Reactions of Piperidine Rings

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is susceptible to various oxidative transformations. These reactions are critical not only in the context of synthetic chemistry for generating functionalized derivatives but also in understanding the metabolic fate of piperidine-containing drug molecules. The oxidation can occur at several positions on the ring, primarily at the carbon atoms adjacent to the nitrogen (α-oxidation), at other ring carbons (β- or γ-oxidation), or at the nitrogen atom itself (N-oxidation). acs.orgnih.gov The electronic properties of the substituents on both the piperidine nitrogen and the ring carbons significantly influence the regioselectivity and outcome of these oxidation reactions. For analogues of this compound, the electron-withdrawing nature of the nitropyridine group and the presence of the 4-amino substituent are key factors governing reactivity.

Alicyclic amines are common moieties in therapeutic agents and their metabolic fates often involve oxidative pathways. acs.orgnih.gov These transformations are typically catalyzed by enzymes such as cytochrome P450s (CYPs) or flavin-containing monooxygenases. nih.gov Key metabolic reactions for the piperidine ring include α-oxidation leading to lactams, N-oxidation, and, in some cases, ring-opening reactions. acs.orgnih.gov For many drugs containing a 4-aminopiperidine moiety, N-dealkylation is a predominant metabolic pathway, though piperidine ring-related biotransformations also occur. acs.orgnih.gov

In synthetic chemistry, a variety of reagents and catalytic systems have been developed to achieve controlled oxidation of the piperidine ring. These methods provide access to valuable intermediates and derivatives that would be difficult to obtain otherwise. For instance, remote C-H oxidation can be achieved using specialized catalysts. nih.gov Recent advancements have focused on achieving high levels of chemo-, regio-, and stereoselectivity. Catalytic methods for the enantioselective synthesis of chiral piperidines can be accomplished via direct site-selective α-C(sp³)–H bond oxidation using hydrogen peroxide and an evolved manganese catalyst. chemrxiv.org This reaction desymmetrizes piperidines to yield versatile chiral N,O-acetal products. chemrxiv.org

Furthermore, photocatalysis offers a mild and efficient approach for the functionalization of saturated N-heterocycles. chemrxiv.org A photocatalytic, regiodivergent method allows for the functionalization of N-Boc protected piperidines at either the α- or the β-position, proceeding through a common iminium ion intermediate. chemrxiv.org The choice of base then dictates whether α-hydroxylation or β-elimination occurs. chemrxiv.org

The primary oxidation products of the piperidine ring are summarized in the table below.

| Oxidation Site | Reaction Type | Common Products | Catalyzing System / Reagents |

| α-Carbon | C-H Hydroxylation | Hemiaminals, N,O-acetals | Manganese Catalysts/H₂O₂, Photocatalysis |

| α-Carbon | C-H Oxidation | Lactams (α-carbonyl) | Cytochrome P450, Chemical Oxidants |

| β-Carbon | C-H Oxidation | β-Oxo-piperidines (Ketones) | Cytochrome P450 model systems |

| Nitrogen Atom | N-Oxidation | N-Oxides | Cytochrome P450, FMO |

Metabolic Oxidation Pathways

The in vivo oxidation of piperidine-containing compounds is largely mediated by the cytochrome P450 enzyme superfamily, with CYP3A4 being a major contributor for many 4-aminopiperidine drugs. acs.orgnih.gov These enzymatic reactions are crucial for drug clearance and can lead to the formation of active or inactive metabolites.

α-Oxidation to Lactams: This pathway involves the oxidation of the carbon atom adjacent to the ring nitrogen to form a stable lactam. This is a recognized metabolic fate for alicyclic amines. acs.orgnih.gov

N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide. nih.govmdpi.com This transformation can significantly alter the physicochemical properties of the parent molecule.

Formation of Iminium Intermediates: The oxidation of cyclic tertiary amines, such as N-substituted piperidines, can proceed through the formation of electrophilic iminium intermediates. mdpi.com These reactive species can be trapped by nucleophiles or undergo further oxidation. mdpi.com In the context of drug metabolism, this bioactivation can sometimes be linked to toxicity. mdpi.com

The table below details common metabolic transformations of the piperidine ring in analogous structures.

| Metabolic Pathway | Resulting Product Type | Primary Catalyzing System | Reference |

|---|---|---|---|

| α-Oxidation | Lactam | Cytochrome P450s | acs.orgnih.gov |

| N-Oxidation | N-Oxide | Cytochrome P450s, FMO | nih.govmdpi.com |

| α-Hydroxylation | Hemiaminal | Cytochrome P450s | mdpi.com |

| β-Oxidation | β-Ketone | Cytochrome P450s | nih.gov |

Synthetic Oxidation Methodologies

A range of synthetic methods has been developed for the selective oxidation of the piperidine ring, providing powerful tools for medicinal chemists.

Catalytic C-H Oxidation: Significant progress has been made in the direct, catalytic oxidation of C(sp³)–H bonds. Manganese-catalyzed enantioselective oxidation enables the synthesis of chiral N,O-acetals from prochiral piperidines with high enantioselectivity (up to 98% ee). chemrxiv.org This reaction proceeds via a hydrogen atom transfer followed by electron transfer to generate an iminium cation, which is then trapped. chemrxiv.org Similarly, iron-based catalysts, in combination with a Brønsted or Lewis acid to temporarily deactivate the basic nitrogen, can achieve remote C-H hydroxylation at tertiary carbons with high site-selectivity. nih.gov

Photocatalytic Functionalization: Photocatalytic methods using flavin-based catalysts have emerged for the regiodivergent functionalization of N-heterocycles. chemrxiv.org Depending on the reaction conditions, specifically the base used, N-Boc piperidine can be selectively hydroxylated at the α-position. chemrxiv.org These reactions are operationally simple and use readily available reagents. chemrxiv.org

Cytochrome P450 Model Systems: Chemical models of cytochrome P-450, such as meso-tetraphenylporphinatoiron(III) chloride, have been used to study oxidation mechanisms. nih.gov Studies with N-benzylpiperidine have shown that these systems can oxidize the piperidine ring to a ketone at the β-position, suggesting this is a general oxidation pathway. nih.gov

The following table summarizes selected synthetic methods for piperidine ring oxidation.

| Reaction Type | Catalyst / Reagent | Substrate Scope | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective α-C-H Oxidation | Manganese Catalyst / H₂O₂ | Prochiral Piperidines | Chiral N,O-acetal | chemrxiv.org |

| Remote C-H Hydroxylation | Fe(PDP) / HBF₄ | N-Alkyl Piperidines | 3° Hydroxylated Piperidines | nih.gov |

| Photocatalytic α-Hydroxylation | Flavin Catalyst / K₂S₂O₈ | N-Boc Piperidines | Hemiaminal | chemrxiv.org |

| β-Oxo Formation | Fe(III)-Porphyrin Complex | N-Benzylpiperidine | β-Oxo-piperidine | nih.gov |

Molecular Structure and Conformational Analysis of the 5 Nitro Pyridin 2 Yl Piperidin 4 Yl Amine Scaffold

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise molecular architecture of the (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine scaffold, confirming its connectivity, and analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule, allowing for unambiguous structural assignment. While specific experimental data for this exact compound is not widely published, a predictive analysis based on its constituent fragments—2-amino-5-nitropyridine (B18323) and 4-aminopiperidine (B84694)—and related structures allows for the assignment of expected chemical shifts.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the 5-nitropyridine ring and the aliphatic protons of the piperidine (B6355638) ring. The pyridine (B92270) protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the aromatic ring current and the influence of the electronegative nitrogen atom and nitro group. The protons on the piperidine ring will be found in the upfield region (δ 1.0-4.0 ppm). The amine protons (NH) would likely appear as broad signals whose chemical shifts are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The aromatic carbons of the pyridine ring are expected in the δ 110-160 ppm range, with the carbon bearing the nitro group being significantly influenced. The aliphatic carbons of the piperidine ring would resonate at higher field strengths, typically between δ 30-50 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2-H | — | ~158-162 |

| Pyridine C3-H | ~6.5-6.7 | ~107-110 |

| Pyridine C4-H | ~8.0-8.2 | ~135-138 |

| Pyridine C5-NO₂ | — | ~138-141 |

| Pyridine C6-H | ~8.8-9.0 | ~145-148 |

| Piperidine C2/C6-H (axial/equatorial) | ~2.8-3.2 / ~2.0-2.4 | ~42-45 |

| Piperidine C3/C5-H (axial/equatorial) | ~1.9-2.1 / ~1.4-1.6 | ~30-33 |

| Piperidine C4-H | ~3.5-3.8 | ~48-52 |

| N-H (amine bridge) | Variable (broad) | — |

| N-H (piperidine) | Variable (broad) | — |

Note: Predicted values are based on analyses of similar structures and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic bands confirming its key structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. The N-H stretching vibrations from both the secondary amine linker and the piperidine ring amine would appear as distinct peaks in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear just below this value. mdpi.com Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. nist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 |

| N-O (Nitro Group) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro Group) | Symmetric Stretching | 1330 - 1370 |

| C-N | Stretching | 1250 - 1350 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C10H14N4O2), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.24 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern would likely involve initial cleavage at the C-N bond connecting the pyridine and piperidine rings. This would generate two primary fragments: one corresponding to the 5-nitropyridin-2-amine radical cation and another corresponding to the piperidin-4-yl radical. Further fragmentation of the piperidine ring through characteristic pathways, such as the loss of alkyl fragments, would also be expected. Analysis of related compounds like 5-nitro-2-(piperidin-1-yl)pyridine shows a top peak at m/z 207, suggesting the loss of a methyl group is a potential fragmentation pathway in similar structures. nih.gov

Solid-State Structural Characterization

The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, dictates many of the material's bulk properties. While a specific crystal structure for this compound is not publicly documented, valuable insights can be gained from crystallographic studies of its analogues.

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Analysis of related structures allows for a reliable prediction of the conformational preferences of the title compound.

Piperidine Ring Conformation: Studies on various piperidine derivatives consistently show that the six-membered ring adopts a stable chair conformation. iucr.orgresearchgate.net This conformation minimizes steric strain. For the this compound scaffold, the bulky 5-nitropyridin-2-yl-amino substituent would be expected to occupy an equatorial position on the piperidine ring to reduce steric hindrance. researchgate.net

Pyridine Ring Geometry: The 2-amino-5-nitropyridine portion of the molecule is expected to be largely planar, a common feature of substituted aromatic rings. researchgate.net The relative orientation of the pyridine and piperidine rings would be determined by the torsion angle around the C-N bond that links them, which would be influenced by crystal packing forces.

The crystal packing is governed by a network of non-covalent intermolecular interactions. ias.ac.in In the solid state of this compound, several key interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the N-H groups of the piperidine ring and the amine linker) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group). This facilitates the formation of robust hydrogen bonding networks. The N-H···N(pyridine) hydrogen bond is often the strongest and most influential interaction in organizing the crystal structures of aminopyridines. epa.gov Additionally, N-H···O(nitro) interactions are expected, further linking the molecules into chains or sheets. researchgate.net

Other Interactions: Weaker C-H···O and C-H···π interactions, along with van der Waals forces, would also contribute to the density and stability of the crystal packing. rsc.orgnih.gov The interplay of these varied interactions dictates the final supramolecular architecture of the solid. ias.ac.in

Conformational Preferences and Dynamics

The flexibility inherent in the this compound structure arises primarily from the non-planar nature of the piperidine ring and the rotational freedom around the single bonds connecting the piperidine and nitropyridine moieties, as well as the bond linking the nitro group to the pyridine ring.

The piperidine ring, a saturated six-membered heterocycle, characteristically adopts a chair conformation to minimize angular and torsional strain, a behavior similar to cyclohexane. wikipedia.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the key substituent is the (5-nitro-pyridin-2-yl)-amino group at the C4 position.

Due to steric hindrance, large substituents on a piperidine ring overwhelmingly prefer to occupy the more spacious equatorial position. In an axial position, the substituent would experience significant 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring. Therefore, it is anticipated that the (5-nitro-pyridin-2-yl)-amino group will predominantly reside in the equatorial position, leading to a more stable conformational isomer. This preference is well-documented for substituted piperidines. wikipedia.org

In a related crystal structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, the piperidine ring was found to adopt a chair conformation with the aryl substituent in an equatorial position. nih.gov This provides strong evidence to support the prediction that the significantly larger (5-nitro-pyridin-2-yl)-amino group in the title compound would also favor the equatorial orientation. The two possible chair conformations are in rapid equilibrium, but the conformer with the equatorial substituent is expected to be lower in energy and thus more populated.

Table 1: Predicted Conformational Preferences of the Piperidine Ring

| Conformer | Substituent Position | Relative Stability | Key Interactions |

| Chair A | Equatorial | More Stable | Minimized steric strain |

| Chair B | Axial | Less Stable | 1,3-diaxial steric interactions |

The dynamic behavior of the this compound scaffold is further characterized by the rotation around key single bonds. Two primary rotational barriers are of interest: the rotation around the C4-N bond connecting the piperidine ring to the amino linker, and the rotation of the nitro group on the pyridine ring.

The rotation around the C-N bond linking the bulky nitropyridine group to the piperidine ring is expected to be hindered. The energy barrier for this rotation would be influenced by steric clashes between the ortho-protons of the pyridine ring and the piperidine ring itself. Studies on N-Boc-2-aryl-4-methylenepiperidines have shown that the rotation of even a less bulky N-Boc group has a measurable activation energy, indicating that such rotations are not entirely free. nih.gov

Furthermore, the internal rotation of the nitro group (NO2) relative to the plane of the pyridine ring also has a distinct energy barrier. Theoretical studies on substituted nitroaromatic compounds, such as nitroanilines, have calculated the rotational barriers for the nitro group to be in the range of 6 to 9 kcal/mol. nih.gov This barrier arises from the interplay between electronic effects (resonance stabilization, which favors planarity) and steric interactions with adjacent atoms on the ring. The planarity of the nitro group with the aromatic ring allows for maximum delocalization of pi-electrons, which is an energetically favorable state.

Table 2: Estimated Rotational Energy Barriers for Similar Functional Groups

| Rotating Group | Bond of Rotation | Estimated Barrier (kcal/mol) | Influencing Factors |

| Nitro Group | Ar-NO2 | 6 - 9 nih.gov | Resonance stabilization, steric hindrance |

| Aryl Group | Piperidine-N-Aryl | >10 | Steric hindrance |

Computational and Theoretical Chemistry Studies of 5 Nitro Pyridin 2 Yl Piperidin 4 Yl Amine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure, geometry, and various molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and equilibrium geometry of molecules like (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine. By utilizing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict molecular geometries. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. For instance, studies on similar nitropyridine derivatives have demonstrated a good correlation between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography. The optimized geometry provides a crucial foundation for all other subsequent computational analyses.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating amine and piperidine (B6355638) moieties are expected to significantly influence the energies and distributions of these orbitals. Analysis of the HOMO and LUMO electron density distributions can pinpoint the likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific energy values for this compound are not publicly available in the reviewed literature. The table serves as a template for how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the amine group.

Nonlinear Optics (NLO) Properties

The study of nonlinear optical (NLO) properties of molecules is crucial for the development of new materials for optoelectronic applications. Computational methods can be used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of particular interest for NLO applications. The presence of a π-conjugated system along with electron-donating and electron-withdrawing groups in this compound suggests that it may possess significant NLO properties. Theoretical calculations of these parameters provide insights into the molecule's potential for use in NLO devices.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can reveal the nature of chemical bonds, including covalent and non-covalent interactions such as hydrogen bonds. By examining the topological properties of the electron density at bond critical points (BCPs), one can characterize the strength and nature of the chemical bonds within this compound. This approach offers a deeper understanding of the intramolecular interactions that govern the molecule's structure and stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking simulations are frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. These simulations can provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies can guide the rational design of more potent and selective inhibitors for various therapeutic targets. For instance, nitropyridine-containing compounds have been investigated as potential inhibitors for enzymes like urease and chymotrypsin (B1334515). mdpi.com

Prediction of Ligand-Target Binding Poses and Affinities

Computational docking is a primary tool used to predict how this compound and its analogs bind to the active site of a target protein. This method explores various possible conformations of the ligand within the binding pocket and estimates the binding affinity, often expressed as a docking score in kcal/mol. For instance, in studies of similar heterocyclic compounds, lower docking scores indicate a higher binding affinity. mdpi.com Molecular docking studies on related pyridine (B92270) derivatives have shown that specific substitutions can significantly enhance binding. For example, compounds with a benzylpiperidine motif connected to a pyridine ring have demonstrated high affinity for sigma receptors, with Ki values in the nanomolar range. nih.gov

The prediction process involves preparing a 3D structure of both the ligand and the target protein. Docking algorithms then systematically sample orientations and conformations of the ligand at the binding site. The binding affinity is calculated using scoring functions that account for various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. These predictions are crucial for prioritizing compounds for synthesis and biological testing. mdpi.comnih.gov For example, a study on pteridine-7(8H)-one derivatives identified compounds with potent inhibitory activity against specific kinases through molecular docking, which predicted key hydrogen bond interactions. acs.org

Table 1: Illustrative Docking Scores for Related Pyridine/Piperidine Derivatives This table presents example data from studies on similar compounds to illustrate typical results from docking studies.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-benzylpiperidine analogs | Acetylcholinesterase (AChE) | -13.0 | mdpi.com |

| Thiazolo[3,2-a] pyridine derivatives | α-amylase | -7.43 | nih.gov |

| Polyfunctionalized pyridines | Sigma-1 Receptor (σ1R) | N/A (Ki = 1.45 nM) | nih.gov |

Analysis of Key Interacting Residues and Binding Site Characteristics

Following the prediction of a binding pose, a detailed analysis is conducted to identify the key amino acid residues of the target protein that interact with the ligand. This analysis provides a deeper understanding of the molecular basis of binding. For this compound, it is anticipated that the pyridine ring and the piperidine moiety would engage in specific interactions. For example, the nitrogen atoms in the pyridine ring could act as hydrogen bond acceptors, while the NH group of the piperidine could serve as a hydrogen bond donor. nih.gov

In silico studies on analogous compounds often reveal critical interactions. For instance, research on sigma receptor ligands showed that a piperidinium (B107235) moiety can form salt bridge interactions with acidic residues like Asp126 and Glu172, while the pyridine ring engages in π-alkyl interactions with hydrophobic residues such as Leu105 and Met93. nih.gov Similarly, studies on kinase inhibitors have demonstrated that the amino group of a scaffold can form crucial hydrogen bonds with hinge residues like Met793 in the ATP binding pocket. acs.org Identifying these interactions is vital for structure-based drug design, allowing medicinal chemists to modify the ligand to enhance its affinity and selectivity for the target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of the ligand-protein complex over time, providing insights that are not available from static docking models.

Conformational Sampling and Stability in Simulated Biological Environments

MD simulations are used to assess the stability of the predicted binding pose of this compound within the target's active site. The simulation places the complex in a virtual environment that mimics physiological conditions, including water, ions, and a lipid membrane if applicable. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial pose. nih.gov For example, a 100-nanosecond MD simulation of a thiazolo[3,2-a] pyridine derivative complexed with its target showed stabilization after 25 nanoseconds, indicating a stable binding mode. nih.gov

In Silico Prediction of Molecular Properties for Research Applications

Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules like this compound, which helps in assessing their potential as drug candidates early in the discovery process.

Drug-likeness Scoring and Rule-Based Analyses

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Rule-based filters, such as Lipinski's Rule of Five (Ro5), are commonly applied. nih.gov These rules establish acceptable ranges for molecular properties like molecular weight (MW < 500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). nih.gov Compounds that adhere to these rules are considered more likely to have good oral bioavailability. Studies on various heterocyclic compounds, including pyridine derivatives, routinely use these rules to filter large libraries of virtual compounds. mdpi.comcmjpublishers.com

Beyond simple rules, quantitative scoring functions like the Quantitative Estimate of Druglikeness (QED) provide a more nuanced assessment. QED calculates a desirability score between 0 (unfavorable) and 1 (favorable) based on the analysis of key physicochemical properties of known drugs. nih.gov This allows for a more continuous ranking of compounds by their relative drug-likeness.

Table 2: Predicted Drug-Likeness Properties for a Representative Pyridine Derivative This table illustrates the type of data generated from in silico property prediction tools, based on general criteria.

| Property | Value | Lipinski's Rule of Five Guideline | Status |

|---|---|---|---|

| Molecular Weight | 222.24 g/mol | ≤ 500 | Compliant |

| LogP (Lipophilicity) | 1.5 - 2.5 (Predicted) | ≤ 5 | Compliant |

| Hydrogen Bond Donors | 1 | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant |

| Number of Violations | 0 | ≤ 1 | Compliant |

Computational Assessment of ADMET Parameters (excluding bioavailability/toxicity interpretations)

In the contemporary drug discovery and development landscape, the early in silico evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. iipseries.org This computational screening allows for the early identification of candidates with potentially unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical trial failures. iipseries.org While specific computational ADMET studies for this compound and its derivatives are not extensively available in the reviewed scientific literature, this section will outline the standard computational parameters that would be assessed for such a compound. The data presented herein is illustrative of the types of parameters evaluated in such studies.

Absorption

Computational models are employed to predict the absorption of a drug candidate, which is crucial for its potential oral administration. Key parameters that are typically evaluated include:

Water Solubility (logS): This parameter affects the dissolution of a compound in the gastrointestinal tract. Poor water solubility can be a significant hurdle for oral drug absorption. nih.govresearchgate.net

Intestinal Absorption: Models such as the Caco-2 permeability assay are simulated to predict the rate of a compound's passage through the intestinal wall. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption. Computational models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. frontiersin.org

Distribution

Once absorbed, a drug's distribution throughout the body is a key determinant of its efficacy and potential side effects. Computational assessment of distribution often includes:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins influences its free concentration and, consequently, its availability to interact with its target.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects.

Volume of Distribution (VD): This parameter provides an indication of the extent of a drug's distribution in body tissues versus plasma. frontiersin.org

Metabolism

The metabolic stability of a compound is a critical factor in determining its half-life and potential for drug-drug interactions. Key computational predictions for metabolism include:

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. iipseries.org In silico models can predict the potential of a compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to adverse drug-drug interactions.

Metabolic Stability: The likelihood of a compound being a substrate for metabolic enzymes is also assessed to predict its clearance rate. iipseries.org

Excretion

The route and rate of excretion are important for determining the dosing regimen of a drug. While direct computational prediction of excretion pathways is complex, related parameters can be estimated:

Illustrative ADMET Data

The following tables provide hypothetical, illustrative data for this compound and a set of its notional derivatives. This data is not derived from experimental or computational studies but serves to exemplify the parameters typically assessed.

Table 1: Physicochemical and Absorption Parameters

| Compound | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Intestinal Absorption (%) | BBB Penetration |

|---|---|---|---|---|---|

| This compound | 236.26 | 1.85 | -3.2 | High | High |

| Derivative A | 250.30 | 2.10 | -3.5 | High | High |

| Derivative B | 280.35 | 2.50 | -4.0 | Medium | Medium |

Table 2: Distribution, Metabolism, and Excretion Parameters

| Compound | Plasma Protein Binding (%) | Volume of Distribution (L/kg) | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (ml/min/kg) |

|---|---|---|---|---|---|

| This compound | 75 | 1.5 | No | Yes | 15 |

| Derivative A | 80 | 1.2 | No | Yes | 12 |

| Derivative B | 85 | 1.0 | Yes | Yes | 10 |

Molecular Interactions and Biochemical Modulations in in Vitro and Cellular Systems

Enzyme Inhibition Profiling and Mechanistic Studies

There is currently no publicly available research detailing the inhibitory activity of (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine against a range of enzyme classes.

Kinase Inhibition (e.g., PI3K, CDK4/6, CHK1, LSD1, GSK3, Aurora kinases)

No data from kinase inhibition assays for this compound has been found in the public domain. Therefore, its potency and selectivity against phosphoinositide 3-kinases (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), checkpoint kinase 1 (CHK1), lysine-specific demethylase 1 (LSD1), glycogen (B147801) synthase kinase 3 (GSK3), or Aurora kinases are unknown.

Hydrolase Enzyme Inhibition (e.g., Urease, Chymotrypsin (B1334515), Alpha-glucosidase, Cathepsin K)

Similarly, there is a lack of published studies on the effects of this compound on hydrolase enzymes. Its potential to inhibit urease, chymotrypsin, alpha-glucosidase, or cathepsin K has not been documented.

Protease Inhibition (e.g., Factor IXa, MALT1 protease)

The inhibitory potential of this compound against specific proteases such as Factor IXa and MALT1 protease has not been reported in the scientific literature.

Inhibition of Transporters (e.g., Human Equilibrative Nucleoside Transporters)

Information regarding the interaction of this compound with human equilibrative nucleoside transporters (hENTs) is not available.

Receptor Binding and Agonist/Antagonist Activity

The affinity and functional activity of this compound at various receptors remain uncharacterized in publicly accessible research.

Sigma Receptor Binding Affinity and Functional Characterization (e.g., Sigma 1 Receptor Agonism)

There is no available data on the binding affinity of this compound for sigma receptors, including the sigma 1 subtype. Consequently, its potential agonist or antagonist activity at this receptor is unknown.

Serotonin (B10506) Receptor (e.g., 5-HT1F) Agonist Studies

The pyridinoyl-piperidine scaffold is a key structural feature in a class of selective serotonin 5-HT1F receptor agonists developed for the treatment of migraine. nih.gov A prominent example is Lasmiditan, which contains a substituted pyridine (B92270) ring linked to a piperidine (B6355638) moiety. nih.gov This compound demonstrates high affinity and selectivity for the 5-HT1F receptor over other serotonin receptor subtypes, such as 5-HT1B and 5-HT1D. nih.govresearchgate.net In vitro binding assays showed Lasmiditan has a Ki value of 2.21 nM at the 5-HT1F receptor, exhibiting a selectivity of over 470-fold compared to the 5-HT1B and 5-HT1D receptors. nih.gov

Structure-activity relationship (SAR) studies on related series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides have further underscored the importance of the pyridine-piperidine core in achieving potent and selective 5-HT1F agonism. nih.gov Modifications to the pyridine ring and its substituents were explored to enhance selectivity against other 5-HT1 receptor subtypes, particularly 5-HT1A. nih.gov These studies identified compounds that demonstrated oral activity in preclinical models indicative of antimigraine activity. nih.gov Although this compound itself has not been specifically reported as a 5-HT1F agonist, its core structure is consistent with scaffolds known to possess this activity.

| Compound | 5-HT1F Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Selectivity (5-HT1B/1F) |

|---|---|---|---|---|

| Lasmiditan | 2.21 | 1043 | 1357 | >470-fold |

Data sourced from Nelson et al., 2010. nih.gov

Cellular Pathway Modulation in In Vitro Assays

The 4-aminopiperidine (B84694) and nitropyridine moieties are found in various compounds investigated for their anticancer properties. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity against the human hepatocarcinoma cell line, HepG2. researchgate.net One particular compound from this series demonstrated potent activity with an IC50 value of 0.25 μM and was found to induce cell-cycle arrest through a p53/p21-dependent pathway. researchgate.net

In the context of acute myeloid leukemia (AML), compounds featuring a piperidine ring have been developed as potent inhibitors of specific cellular targets. For example, a novel diketopiperazine derivative, compound 5-3, was shown to selectively inhibit the proliferation of FLT3-ITD mutant AML cells, such as MV4-11 (IC50 = 51.93 nM) and MOLM13 (IC50 = 115.35 nM). mdpi.com This antiproliferative activity was highly dependent on the FLT3-ITD mutation status. mdpi.com Similarly, another study on LSD1 inhibitors identified a compound (7e) with an indoline (B122111) scaffold that showed selective antiproliferative activity against MV4-11 cells (IC50 = 24.43 nM for LSD1 inhibition). nih.gov Mannich bases derived from 2-thioxo-imidazo[4,5-b]pyridine have also exhibited antiproliferative activity against the MV4-11 cell line. ptfarm.pl These examples highlight the potential of the piperidine scaffold as a component in the design of antiproliferative agents.

| Compound Class | Cell Line | Target/Mechanism | IC50 (nM) |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 | Cell Cycle Arrest (p53/p21) | 250 |

| Diketopiperazine derivative (5-3) | MV4-11 | FLT3-ITD Inhibition | 51.93 |

| Indolin-5-yl-cyclopropanamine (7e) | MV4-11 | LSD1 Inhibition | 24.43 (enzyme) |

Data sourced from Hou et al., 2022 researchgate.net, Zhang et al., 2022 mdpi.com, and Li et al., 2022 nih.gov.

The pyridine nucleus is a core component of molecules that can inhibit bacterial biofilm formation. frontiersin.orgnih.gov Studies have shown that 2,4-disubstituted pyridine derivatives are effective against biofilms of Mycobacterium tuberculosis. frontiersin.org In these studies, certain compounds were able to inhibit the formation of biofilms and reduce the viability of bacilli within mature biofilms. frontiersin.org The modulation of quorum sensing, a cell-to-cell communication system crucial for biofilm development, is a key strategy for developing antibiofilm agents. nih.gov While specific data for this compound is not available, the presence of the substituted pyridine ring suggests a potential role in biofilm modulation that warrants further investigation. Research on other compounds has demonstrated that sub-inhibitory concentrations of fluoroquinolones can inhibit the adherence of Stenotrophomonas maltophilia and reduce biofilm biomass. nih.gov

Nitroaromatic compounds have been investigated for their ability to interact with and cleave DNA. Artificial metallo-nucleases, which are synthetic compounds designed to mimic natural DNA-cutting enzymes, often use metal ions to generate reactive species that cleave DNA strands. sspc.ie The study of a cocrystal involving 2-amino-5-nitropyridine (B18323), a close structural relative of the pyridine portion of the title compound, revealed in vitro DNA cleaving activity. This suggests that the 5-nitropyridine moiety could play a role in mediating DNA damage. The mechanism often involves oxidative cleavage. sspc.ie Other classes of compounds, such as dihydropyrazines in the presence of Cu2+, have also been shown to induce DNA strand cleavage, with some specificity for certain nucleotide sequences. nih.gov Nickel(II) bis(thiosecircumbazone) complexes have also been shown to cleave DNA without requiring external agents. rsc.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies of piperidine-containing compounds have revealed that both the core scaffold and the nature of its substituents are critical for biological activity and selectivity. researchgate.netresearchgate.net

In the context of 5-HT1F receptor agonists, the pyridinoyl-piperidine framework is essential. nih.gov SAR studies have shown that modifications on both the pyridine and piperidine rings can significantly alter affinity and selectivity for the 5-HT1F receptor versus other subtypes like 5-HT1A, 5-HT1B, and 5-HT1D. nih.gov

Impact of Core Scaffold Modifications on Biochemical Activity

The biochemical activity of molecules based on the this compound scaffold is significantly influenced by modifications to its core components: the 5-nitropyridine ring and the piperidine moiety. Structure-activity relationship (SAR) studies on related compounds reveal that these structural elements are pivotal for biological interactions.

The 5-nitro group on the pyridine ring is a particularly important feature. This strong electron-withdrawing group can enhance the molecule's ability to interact with biological targets. Research on various 5-nitropyridine derivatives has demonstrated that this moiety is often associated with potent inhibitory activities against a range of enzymes. For instance, certain (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent and selective inhibitors of factor IXa, a key enzyme in the coagulation cascade. nih.gov Notably, these compounds exhibited higher inhibitory activity and lower IC₅₀ values compared to similar compounds that lacked the nitro group, highlighting the positive contribution of this functional group to the molecule's biochemical function. nih.gov

Furthermore, derivatives carrying the 5-nitropyridin-2-yl moiety have shown dual inhibitory action against both chymotrypsin and urease. nih.gov The activity of nitrosyl iron complexes has also been shown to be enhanced by the presence of a 5-nitropyridine ligand, with the resulting compound being a more potent inhibitor of enzymes like cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase compared to complexes with an unsubstituted pyridine ligand. nih.gov

The following table summarizes the observed biochemical activities of various compounds featuring the 5-nitropyridine core scaffold.

| Compound Class | Target Enzyme(s) | Observed Effect |

| (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids | Factor IXa | Potent and selective inhibition; higher activity than non-nitrated analogues. nih.gov |

| 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-diones | Chymotrypsin, Urease | Dual inhibition activity observed for the 5-nitropyridin-2-yl derivative. nih.gov |

| Nitrosyl iron complexes with 5-nitropyridinethiolate | cGMP PDE, SR Ca²⁺-ATPase | Higher activity compared to complexes with unsubstituted pyridine ligands. nih.gov |

| Cu(II) and Zn(II) complexes with (5-nitropyridin-2-yl)imine ligands | α-glucosidase | Effective inhibition. nih.gov |

Identification of Pharmacophoric Elements and Key Binding Interactions

The pharmacophore of this compound can be deconstructed into key elements that dictate its molecular recognition and binding to biological targets. These include the 2-aminopyridine (B139424) head, the piperidine ring, and the 5-nitro group, each contributing to specific types of interactions.

The 2-Aminopyridine Moiety: The 2-aminopyridine scaffold is a well-established pharmacophoric feature crucial for anchoring inhibitors to the active sites of various enzymes. nih.gov This moiety can engage in multiple hydrogen bonding interactions. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. These interactions are particularly effective in securing the ligand to acidic amino acid residues, such as glutamate (B1630785), which are often present in enzyme active sites. nih.gov

The Piperidine Ring and Amino Group: The piperidine ring contributes to the molecule's binding affinity through several mechanisms. The cyclic structure itself can participate in favorable van der Waals or hydrophobic interactions, including π-alkyl interactions with aromatic residues like tyrosine or phenylalanine in a binding pocket. nih.gov The nitrogen atom of the 4-amino group on the piperidine ring is a critical interaction point. When protonated under physiological conditions, this amine can form strong electrostatic interactions, such as salt bridges or hydrogen bonds, with negatively charged residues like aspartate or glutamate. nih.govacs.org These ionic interactions can significantly enhance binding affinity and specificity.

The 5-Nitro Group: The nitro group at the 5-position of the pyridine ring is a key electronic and steric feature. As a potent electron-withdrawing group, it modulates the electronic properties of the entire pyridine ring, which can influence the strength of its interactions. nih.gov The oxygen atoms of the nitro group can also act as hydrogen bond acceptors, forming additional stabilizing contacts within a protein's active site. nih.gov

The combination of these elements creates a specific three-dimensional arrangement of interaction points. Molecular docking studies of related pyridine-piperidine compounds in receptor sites have illustrated these principles. For example, the piperidinium (B107235) moiety has been shown to form salt bridge interactions with both aspartate and glutamate residues, while the pyridine ring engages in π-alkyl interactions and the linker amine forms crucial hydrogen bonds. nih.gov

The key pharmacophoric features and their potential binding interactions are summarized in the table below.

| Pharmacophoric Element | Potential Key Binding Interactions | Interacting Amino Acid Residues (Examples) |

| 2-Aminopyridine Moiety | Hydrogen bond donation (from -NH-) and acceptance (from pyridine N). nih.gov | Glutamate (Glu), Aspartate (Asp) nih.gov |

| Piperidine Ring | Hydrophobic interactions, π-alkyl interactions. nih.gov | Leucine (Leu), Valine (Val), Phenylalanine (Phe), Tyrosine (Tyr) nih.gov |

| Piperidin-4-yl-amine | Hydrogen bond donation, salt bridges (when protonated). nih.govacs.org | Aspartate (Asp), Glutamate (Glu) nih.govacs.org |

| 5-Nitro Group | Hydrogen bond acceptance, modulation of scaffold electronics. nih.gov | Serine (Ser), Threonine (Thr) |

Applications in Chemical Biology and Advanced Materials

Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

(5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine is a valuable intermediate in organic synthesis, primarily due to the distinct reactivity of its constituent parts. evitachem.com The piperidine (B6355638) and nitropyridine rings are among the most important synthetic fragments in the design of pharmaceuticals and other bioactive compounds. mdpi.comnih.govnih.gov The compound's utility stems from two main chemical features: the nucleophilic secondary amine on the piperidine ring and the pyridine (B92270) ring, which is activated by the strongly electron-withdrawing nitro group.

The presence of the nitro group at the 5-position of the pyridine ring significantly reduces the electron density of the aromatic system. This electronic effect makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions, allowing for the displacement of leaving groups or the addition of nucleophiles to create more complex structures. nih.gov Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amino group. This transformation opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation, providing a gateway to a wide range of pyridine derivatives.

The secondary amine of the piperidine ring acts as a potent nucleophile. This functional group can readily participate in reactions such as N-alkylation, acylation, and reductive amination, allowing for the attachment of various side chains and molecular scaffolds. This versatility makes the compound an ideal starting point for building libraries of derivatives for screening in drug discovery and agrochemical research. evitachem.com For instance, nitropyridine-containing compounds have been used as precursors in the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines and indoles. nih.gov

Table 1: Key Reactive Features of this compound for Synthesis

| Molecular Moiety | Functional Group | Type of Reactivity | Potential Transformations |

| Nitropyridine | Nitro Group (-NO₂) | Electrophilic Aromatic Activator / Reducible Group | Nucleophilic Aromatic Substitution, Reduction to Amine |

| Piperidine | Secondary Amine (-NH-) | Nucleophile / Base | Alkylation, Acylation, Reductive Amination, Salt Formation |

Development of Chemical Probes and Tools for Biological Research

The structural attributes of this compound make it a promising scaffold for the creation of specialized chemical tools for biological investigation.

Fluorescent probes are indispensable tools in molecular biology for imaging and tracking biomolecules. The synthesis of such probes often involves conjugating a fluorophore to a molecule that can interact with a biological target. The secondary amine on the piperidine ring of this compound provides a convenient handle for covalent attachment to a wide variety of fluorophores. thermofisher.com

BODIPY (Boron-dipyrromethene) dyes are a class of robust fluorophores known for their sharp emission spectra, high quantum yields, and relative insensitivity to solvent polarity and pH. ambeed.com Amine-reactive BODIPY derivatives, such as those containing an N-hydroxysuccinimide (NHS) ester, can react with the amine of this compound to form a stable amide bond. mdpi.com This conjugation would yield a novel fluorescent probe where the nitropyridine-piperidine moiety could serve as a recognition element for a specific biological target.

Coumarin derivatives are another important class of fluorophores, widely used due to their large Stokes shifts and sensitivity to the local environment. nih.govmdpi.com Similar to BODIPY dyes, amine-reactive coumarins can be covalently linked to the piperidine amine, generating coumarin-based probes. mdpi.com The resulting conjugate could be explored for applications in cellular imaging and fluorescence-based assays.

Table 2: Examples of Amine-Reactive Fluorophore Classes for Conjugation

| Fluorophore Class | Reactive Group Example | Resulting Linkage | Key Characteristics |

| BODIPY | N-hydroxysuccinimide (NHS) ester | Amide | High photostability, sharp emission peaks, high quantum yield. mdpi.comthermofisher.com |

| Coumarin | Isothiocyanate | Thiourea | Large Stokes shift, environmentally sensitive emission. nih.gov |

| Fluorescamine | Spirolactone | Pyrrolinone | Non-fluorescent until reaction with primary/secondary amines. thermofisher.com |

The compound possesses multiple basic nitrogen atoms—one in the pyridine ring and one in the piperidine ring—whose protonation states are dependent on the ambient pH. The acidity constants (pKa) of these nitrogen atoms are influenced by the electronic effects of the entire molecule, including the electron-withdrawing nitro group.

Protonation or deprotonation of these sites can alter the internal charge distribution and electronic structure of the molecule. Such changes often lead to shifts in the ultraviolet-visible (UV-Vis) absorption or fluorescence emission spectra. This principle is the foundation for designing colorimetric or fluorescent pH sensors. nih.gov By modifying the core structure of this compound, for example, by attaching a suitable chromophore or fluorophore, it is possible to develop novel probes that exhibit a measurable optical response to changes in pH within a specific physiological or industrial range.

Exploration in Advanced Materials Science

The incorporation of well-defined heterocyclic structures into polymers and other materials can impart specific functions, such as thermal stability, conductivity, or ion-binding capabilities. Pyridine-containing units are utilized in the synthesis of functional polymers and supramolecular assemblies. nih.gov

This compound presents several features that are attractive for materials science applications. The rigid nitropyridine ring can be integrated into a polymer backbone to enhance thermal stability and introduce specific electronic properties. The secondary amine of the piperidine ring serves as a reactive site for polymerization or for grafting the molecule onto a material surface. For instance, it could be used as a monomer in the synthesis of polyamides or polyimides. Related compounds like 4-amino-2-chloro-5-nitropyridine are already being explored for developing new polymers with enhanced chemical resistance. chemimpex.com

Applications in Agrochemical Research and Development

The 5-nitropyridine scaffold is a recognized structural motif in the field of agrochemicals. chemimpex.com Compounds containing this moiety have been investigated for their potential as herbicides and pesticides. For example, certain nitropyridine-containing phenylaminoacetates have demonstrated significant herbicidal activity. mdpi.com

This compound serves as a key intermediate in the synthesis of new crop protection agents. evitachem.com The core structure can be systematically modified by leveraging the reactivity of the piperidine amine and the nitropyridine ring to generate a diverse library of new chemical entities. These derivatives can then be screened for biological activity against various weeds, insects, and fungal pathogens, contributing to the development of next-generation agrochemicals. chemimpex.com

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of medicinal chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Traditional syntheses for compounds like (5-Nitro-pyridin-2-yl)-piperidin-4-yl-amine often rely on multi-step processes, including the nitration of pyridine (B92270) derivatives followed by amination reactions. evitachem.com Future research should prioritize the development of novel and sustainable synthetic routes that offer higher yields, reduced waste, and improved safety.

Key research opportunities include:

Catalytic Hydrogenation: Moving beyond classical reduction methods, the use of advanced catalytic systems for the hydrogenation of substituted pyridines to form the piperidine (B6355638) core is a promising avenue. nih.gov Research into heterogeneous catalysts, such as novel ruthenium or nickel silicide systems, could offer high diastereoselectivity, stability, and reusability, contributing to greener chemical processes. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where the pyridine, piperidine, and nitro-group precursors react in a single vessel would significantly improve efficiency. MCRs are known to reduce solvent waste and purification steps, aligning with the principles of sustainable chemistry. researchgate.net

Radical-Mediated Cyclization: Investigating intramolecular cyclization of linear amino-aldehydes or similar precursors using catalytic systems, such as cobalt-based catalysts, could provide an alternative and efficient route to the piperidine ring. nih.govmdpi.com

| Alternative Ring Formation | N/A | Radical-mediated intramolecular cyclization | Potentially good yields for diverse piperidine structures. nih.gov |